molecular formula C15H15N3O5S B2840046 Ethyl 3-methyl-5-[(4-nitrophenyl)carbamoylamino]thiophene-2-carboxylate CAS No. 380180-68-7

Ethyl 3-methyl-5-[(4-nitrophenyl)carbamoylamino]thiophene-2-carboxylate

Cat. No. B2840046
CAS RN: 380180-68-7
M. Wt: 349.36
InChI Key: XISKTGUNKFYFHN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives, such as Ethyl 3-methyl-5-[(4-nitrophenyl)carbamoylamino]thiophene-2-carboxylate, often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

The molecular formula of Ethyl 3-methyl-5-[(4-nitrophenyl)carbamoylamino]thiophene-2-carboxylate is C13H12N2O4S . The structure of this compound is unique and offers opportunities for studying various fields, including medicinal chemistry, materials science, and organic synthesis.


Chemical Reactions Analysis

Thiophene-based analogs, like Ethyl 3-methyl-5-[(4-nitrophenyl)carbamoylamino]thiophene-2-carboxylate, have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : A study by Rangnekar and Mavlankar (1991) details the synthesis of ethyl 2-(4-nitrophenyl)-3,4-disubstituted and c-fused thiophene-5-carboxylates, including ethyl 3-methyl-5-[(4-nitrophenyl)carbamoylamino]thiophene-2-carboxylate. This synthesis is achieved through the condensation of ethyl 4-nitrobenzylthioacetate with various 1,2-dicarbonyl compounds using sodium ethoxide in refluxing ethanol (Rangnekar & Mavlankar, 1991).
  • Chemical Properties : The compound's structure has been characterized using techniques such as 1H-NMR, 13C-NMR, FT-IR, MS, and microanalysis. Its crystalline structure and properties have also been determined, as elaborated by Mabkhot et al. (2015), who studied similar thiophene derivatives (Mabkhot et al., 2015).

Applications in Medicinal Chemistry

  • Antimicrobial Activity : Mabkhot et al. (2015) found that certain thiophene derivatives, closely related to ethyl 3-methyl-5-[(4-nitrophenyl)carbamoylamino]thiophene-2-carboxylate, exhibited significant in vitro antimicrobial activity. They were more potent than standard drugs against certain fungi, suggesting potential applications in antimicrobial treatments (Mabkhot et al., 2015).
  • Anti-rheumatic Potential : Sherif and Hosny (2014) synthesized derivatives of thiophene carboxylates and found significant antioxidant, analgesic, and anti-rheumatic effects in vivo. These findings point to potential applications in treating rheumatic conditions (Sherif & Hosny, 2014).

Advanced Material Science Applications

  • Electrochemical Properties : A study by Hu et al. (2013) on donor–acceptor type monomers, including thiophene derivatives, highlights the potential application of such compounds in electrochromic materials and electronic devices. The study demonstrates different electrochemical activities and spectral properties, suggesting utility in electronic applications (Hu et al., 2013).

Mechanism of Action

While the specific mechanism of action for Ethyl 3-methyl-5-[(4-nitrophenyl)carbamoylamino]thiophene-2-carboxylate is not mentioned in the search results, thiophene-based analogs are known to exhibit many pharmacological properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Future Directions

Thiophene-based compounds, such as Ethyl 3-methyl-5-[(4-nitrophenyl)carbamoylamino]thiophene-2-carboxylate, have shown promising pharmacological characteristics, attracting great interest in industry as well as academia . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, future research could focus on synthesizing and investigating new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

ethyl 3-methyl-5-[(4-nitrophenyl)carbamoylamino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O5S/c1-3-23-14(19)13-9(2)8-12(24-13)17-15(20)16-10-4-6-11(7-5-10)18(21)22/h4-8H,3H2,1-2H3,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XISKTGUNKFYFHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-methyl-5-[(4-nitrophenyl)carbamoylamino]thiophene-2-carboxylate

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